molecular formula C20H21N3O5 B11377194 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11377194
M. Wt: 383.4 g/mol
InChI Key: TYUVRHZPMQUISD-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both dimethoxyphenyl and dimethylphenoxy groups, as well as an oxadiazole ring

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O5/c1-12-5-7-15(9-13(12)2)27-11-18(24)21-20-19(22-28-23-20)14-6-8-16(25-3)17(10-14)26-4/h5-10H,11H2,1-4H3,(H,21,23,24)

InChI Key

TYUVRHZPMQUISD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction. This is followed by the introduction of the dimethoxyphenyl and dimethylphenoxy groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or alcohols

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide stands out due to its combination of an oxadiazole ring and dimethoxyphenyl and dimethylphenoxy groups

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C20H19N3O5
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C)OC
PropertyValue
LogP3.6679
Polar Surface Area75.347
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Receptor Binding : The compound may interact with specific cellular receptors, modulating their activity.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in key physiological processes.
  • Signaling Pathway Modulation : The compound may affect signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study focusing on similar oxadiazole derivatives showed promising results against various bacterial strains, suggesting that this compound may exhibit comparable activity .

Anticancer Potential

The oxadiazole derivatives have also been evaluated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways . For instance, compounds with similar structural features have been shown to inhibit tumor growth in animal models.

Case Studies

  • Antibacterial Activity :
    • A study evaluated a series of oxadiazole derivatives for antibacterial effects against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited higher activity than standard antibiotics .
  • Cytotoxicity in Cancer Cells :
    • Research involving the testing of oxadiazole derivatives on human cancer cell lines revealed that these compounds could significantly reduce cell viability at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

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